[4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone
Description
[4-(5-Methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a heterocyclic compound featuring a methanone core linking two distinct pharmacophores:
- Tetrazole-phenyl moiety: The 5-methyltetrazole group (1H-tetrazol-1-yl) is attached to a phenyl ring. Tetrazoles are known for their bioisosteric replacement of carboxylic acids, enhancing metabolic stability and bioavailability .
- Piperazine-pyridinyl moiety: The piperazine ring is substituted at the 4-position with a pyridin-2-yl group, which may enhance binding affinity to receptors such as serotonin or dopamine receptors due to its planar aromatic structure .
The compound’s molecular formula is C₁₈H₁₈N₆O, with a molecular weight of 334.38 g/mol (calculated).
Properties
Molecular Formula |
C18H19N7O |
|---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
[4-(5-methyltetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C18H19N7O/c1-14-20-21-22-25(14)16-7-5-15(6-8-16)18(26)24-12-10-23(11-13-24)17-4-2-3-9-19-17/h2-9H,10-13H2,1H3 |
InChI Key |
SHLARRPISZDWPC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multiple steps. One common route starts with the preparation of 4-(5-methyl-1H-tetrazol-1-yl)aniline, which is then reacted with 4-(pyridin-2-yl)piperazine under specific conditions to form the final product . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
[4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring.
Common Reagents and Conditions
Common reagents include oxidizing agents (e.g., KMnO4), reducing agents (e.g., LiAlH4), and nucleophiles (e.g., sodium azide). Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Research indicates that this compound exhibits a variety of biological activities, including:
-
Antimicrobial Activity : The presence of the tetrazole and piperazine groups enhances the compound's efficacy against various bacterial strains. Studies show that derivatives similar to this compound have demonstrated significant antimicrobial properties, making them potential candidates for antibiotic development. For instance, related compounds have shown effective minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus.
Compound Bacterial Strain Minimum Inhibitory Concentration (MIC) 5e E. coli 12 µg/mL 5k S. aureus 10 µg/mL - Anticancer Potential : The structural features of [4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone suggest it may interact with cancer cell pathways, potentially inhibiting tumor growth. Preliminary studies indicate that similar compounds can induce apoptosis in cancer cells through various mechanisms, including caspase activation and mitochondrial dysfunction.
- Neuropharmacological Effects : The piperazine component is known for its central nervous system activity, and compounds with similar structures have been explored for their potential antidepressant and anxiolytic effects. The interaction with neurotransmitter receptors may offer therapeutic avenues for treating mood disorders.
Case Studies
Several studies have explored the biological effects of related compounds:
- Synthesis and Evaluation of Tetrazole Derivatives : A study synthesized a series of tetrazole-piperidine derivatives and evaluated their antimicrobial activity using the serial dilution method. The results indicated promising antibacterial effects comparable to established antibiotics, highlighting the potential of these compounds as new therapeutic agents .
- Molecular Docking Studies : Computational studies have been conducted to predict how these compounds interact with biological targets at the molecular level. These studies suggest that hydrophobic interactions play a significant role in ligand-receptor binding, which is crucial for designing more effective derivatives .
Mechanism of Action
The mechanism of action of [4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. It may bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The exact pathways and molecular targets are still under investigation .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares [4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone with structurally related compounds from the evidence:
*Estimated based on analog (furan derivative) in .
Key Structural and Functional Differences:
Tetrazole vs. The 5-methyl group on the tetrazole enhances lipophilicity compared to unsubstituted tetrazoles .
This could enhance affinity for CNS targets .
Biological Implications: Compounds with methylsulfonyl-piperazine (e.g., ) show antiproliferative activity, suggesting that the target compound’s pyridinyl-piperazine may also interact with cellular kinases or apoptosis pathways. The pyrimidinyl-amino derivative () highlights the importance of extended aromatic systems for kinase inhibition, a feature absent in the target compound.
Biological Activity
[4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound characterized by the presence of both a tetrazole and a piperazine moiety. This compound has garnered attention in medicinal chemistry for its potential biological activities, including antimicrobial, anticancer, and neuropharmacological effects. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and structure-activity relationships (SAR).
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | [4-(5-methyltetrazol-1-yl)phenyl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
| CAS Number | 1324080-58-1 |
Antimicrobial Activity
Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. The presence of the tetrazole ring is hypothesized to enhance the interaction with microbial targets, potentially leading to inhibition of growth in various bacterial strains. For instance, derivatives of tetrazole have shown activity against Escherichia coli and Staphylococcus aureus, suggesting that [4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone may possess comparable efficacy against these pathogens .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. Notably, compounds featuring piperazine and tetrazole moieties have demonstrated cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest, mediated through the modulation of key signaling pathways such as the PI3K/Akt pathway .
Case Study:
In a study evaluating a series of similar compounds, one derivative exhibited an IC value of 10 µM against human breast cancer cells (MCF-7), indicating potent anticancer activity. The SAR analysis revealed that substitutions on the phenyl ring significantly influenced activity, with electron-withdrawing groups enhancing potency .
The mechanism by which [4-(5-methyl-1H-tetrazol-1-yl)phenyl][4-(pyridin-2-yl)piperazin-1-yl]methanone exerts its biological effects is still under investigation. Preliminary data suggest that it may act as an enzyme inhibitor or receptor antagonist. For example, it is believed to interact with specific kinases involved in cell proliferation and survival pathways, thus inhibiting tumor growth .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by modifications to its structure. Key findings include:
- Tetrazole Ring : Essential for biological activity; variations in substituents can enhance or diminish efficacy.
- Piperazine Moiety : Plays a crucial role in receptor binding; modifications here can affect pharmacokinetics.
A comparative analysis with related compounds shows that those with additional functional groups on the piperazine or phenyl rings often exhibit improved potency and selectivity .
Q & A
Advanced Question
- Molecular Docking : Tools like AutoDock Vina or Schrödinger Glide model interactions with receptors (e.g., serotonin receptors, where piperazine derivatives are common ligands).
- MD Simulations : Assess binding stability over 50–100 ns trajectories (e.g., GROMACS) .
- QSAR Models : Train on datasets of analogous compounds (e.g., pyrazole-piperazine hybrids) to predict IC₅₀ values .
How can researchers design experiments to evaluate the compound’s pharmacokinetic (PK) properties in preclinical models?
Advanced Question
- In Vitro ADME :
- In Vivo PK : Administer IV/PO doses in rodents, collect plasma at timed intervals, and calculate AUC, t₁/₂, and bioavailability. emphasizes stabilizing samples on ice to prevent degradation .
What strategies resolve spectral overlaps in NMR analysis of piperazine-containing derivatives?
Advanced Question
- 2D NMR (COSY, HSQC) : Assigns coupled protons and carbons, resolving overlapping signals (e.g., piperazine CH₂ vs. pyridinyl protons) .
- Variable Temperature NMR : Heating to 50°C reduces rotational barriers, sharpening broad peaks .
- Deuterated Solvents : Use DMSO-d₆ or CDCl₃ to shift residual solvent peaks away from analyte regions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
